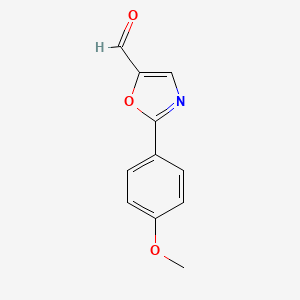
N,N-dimethylpiperidin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethylpiperidin-3-amine hydrochloride is an organic compound with the chemical formula C7H16N2·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is typically found as a colorless to pale yellow liquid and is known for its strong ammonia-like odor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-dimethylpiperidin-3-amine hydrochloride can be synthesized through the reaction of piperidine with dimethylamine. The process involves mixing piperidine and dimethylamine in a 1:1 molar ratio under appropriate temperature and pressure conditions. Solvent catalysts and inert gas protection are often used to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The product is then purified and crystallized to obtain the hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethylpiperidin-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amine group.
Acylation and Alkylation: The compound can be acylated or alkylated to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, alkyl halides, and other electrophiles. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base to neutralize the hydrochloride byproduct .
Major Products
The major products formed from these reactions include N-acyl and N-alkyl derivatives of N,N-dimethylpiperidin-3-amine .
Applications De Recherche Scientifique
N,N-dimethylpiperidin-3-amine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N,N-dimethylpiperidin-3-amine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylpiperidin-3-amine: The base form of the compound without the hydrochloride salt.
(S)-N,N-dimethylpiperidin-3-amine hydrochloride: A stereoisomer of the compound with specific chiral properties.
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: A related compound with a benzyl group attached to the piperidine ring.
Uniqueness
N,N-dimethylpiperidin-3-amine hydrochloride is unique due to its specific chemical structure and reactivity. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H17ClN2 |
|---|---|
Poids moléculaire |
164.67 g/mol |
Nom IUPAC |
N,N-dimethylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-9(2)7-4-3-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H |
Clé InChI |
XZZOSNWJJWJGDL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CCCNC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



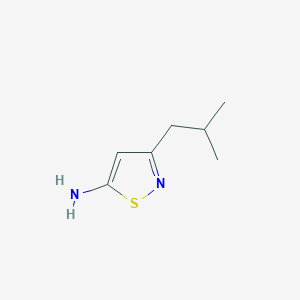

![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12437687.png)
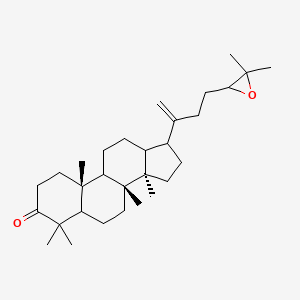
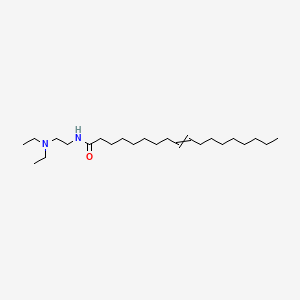
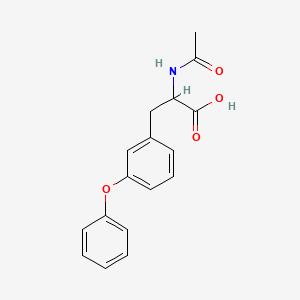
![5,5-Dimethyl-3-{2-[(4-phenoxyphenyl)amino]ethenyl}cyclohex-2-EN-1-one](/img/structure/B12437711.png)
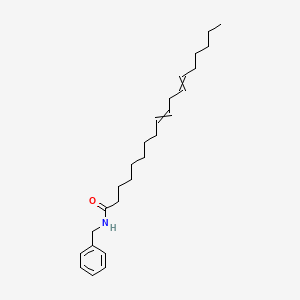
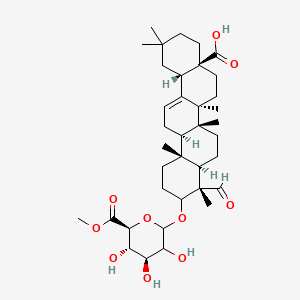
![tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate](/img/structure/B12437719.png)
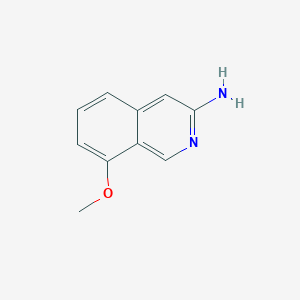
![[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12437722.png)
